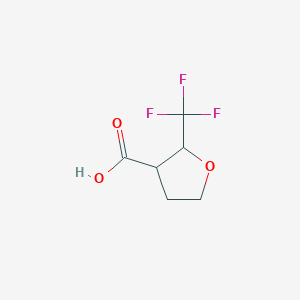
2-(Trifluoromethyl)oxolane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Trifluoromethyl)oxolane-3-carboxylic acid” is a chemical compound with the CAS Number: 1248551-27-0 . It has a molecular weight of 184.11 and its IUPAC name is 2-(trifluoromethyl)tetrahydro-3-furancarboxylic acid . It is typically stored at room temperature and is available in oil form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H7F3O3/c7-6(8,9)4-3(5(10)11)1-2-12-4/h3-4H,1-2H2,(H,10,11) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is an oil that is stored at room temperature .Scientific Research Applications
Alkylation of Benzene with Cyclic Ethers
In the study by Molnár et al. (2003), superacidic trifluoromethanesulfonic acid catalyzes the alkylation of benzene with various cyclic ethers, demonstrating the potential of trifluoromethylated compounds in creating phenyl-substituted products through Friedel–Crafts-type mono- and dialkylation. This process highlights the utility of such compounds in synthesizing complex aromatic structures with potential applications in materials science and organic synthesis Molnár, Ledneczki, Bucsi, & Bartók, 2003.
Synthesis of Trifluoromethyl-Substituted Pyridine- and Quinolinecarboxylic Acids
Cottet et al. (2003) elaborated rational strategies for the preparation of trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids. This study showcases the role of trifluoromethyl groups in enhancing the properties of organic molecules, potentially impacting the development of new materials and pharmaceuticals Cottet, Marull, Lefebvre, & Schlosser, 2003.
Electrochemical Fluorination
Takashi, Tamura, and Sekiya (2005) investigated the electrochemical fluorination of esters derived from oxolane-2-yl-carboxylic acid, demonstrating a method to obtain perfluoro(oxolane-2-yl-carbonylfluoride) compounds. This research contributes to the field of fluorine chemistry by offering a novel approach to the synthesis of fluorinated organic compounds, which are critical in various industrial and pharmaceutical applications Takashi, Tamura, & Sekiya, 2005.
Oxidative Decarboxylative Trifluoromethylthiolation
Li, Petersen, and Hoover (2017) reported on the silver-mediated oxidative decarboxylative trifluoromethylthiolation of coumarin-3-carboxylic acids. This methodology underlines the importance of trifluoromethylthio groups in organic synthesis, especially for creating structures relevant in medicinal chemistry and agriculture Li, Petersen, & Hoover, 2017.
Carborane Reagents
Reed (2010) discussed the use of carborane reagents as clean, strong electrophilic sources, highlighting their utility over traditional triflate-based reagents for synthesizing reactive cations and catalysts. This work points to the potential of carborane reagents in facilitating the synthesis of complex organic molecules, including those containing trifluoromethyl groups Reed, 2010.
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .
Properties
IUPAC Name |
2-(trifluoromethyl)oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O3/c7-6(8,9)4-3(5(10)11)1-2-12-4/h3-4H,1-2H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRQBASJUIOWPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
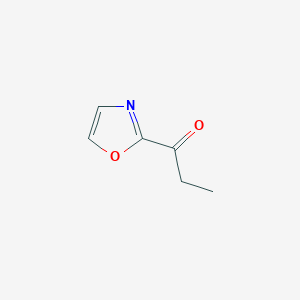
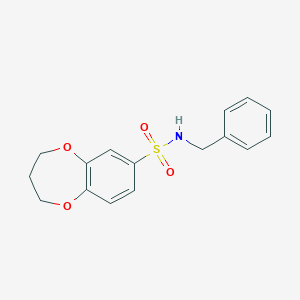
![1-(4-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2830503.png)
![N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2830506.png)
![1-(4-ethylphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2830507.png)
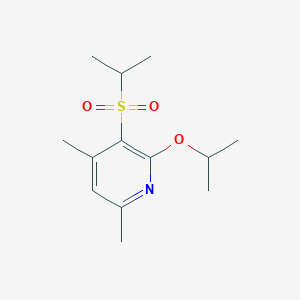
![N-ethyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2830509.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2830511.png)



![7-[[6,7-dimethoxy-2-(3-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]-4-methylchromen-2-one](/img/structure/B2830518.png)
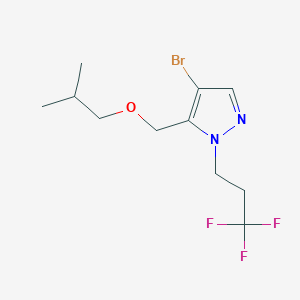
![2-(2-Methoxyphenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2830523.png)
